“(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid” is a chemical compound with the molecular formula C7H8N2O2 . It has a molecular weight of 152.15 g/mol . The IUPAC name for this compound is (E)-3-(1-methylpyrazol-4-yl)prop-2-enoic acid .
The InChI code for “(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid” is InChI=1S/C7H8N2O2/c1-9-5-6(4-8-9)2-3-7(10)11/h2-5H,1H3,(H,10,11)/b3-2+ . The canonical SMILES structure is CN1C=C(C=N1)C=CC(=O)O and the isomeric SMILES structure is CN1C=C(C=N1)/C=C/C(=O)O .
The physical and chemical properties of “(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid” include a molecular weight of 152.15 g/mol . The compound has a XLogP3-AA value of 0.2, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound also has two rotatable bonds .
This compound is sourced from various chemical suppliers and research institutions, often utilized in organic synthesis and biological studies. It is recognized for its potential applications in medicinal chemistry, particularly in drug development and as a building block for more complex organic molecules.
The synthesis of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid can be achieved through several methods, primarily involving the reaction of substituted pyrazoles with acrylic acid derivatives. One common synthetic route includes:
A representative reaction pathway might include the condensation of 1-methyl-1H-pyrazole with acrylic acid under acidic conditions to yield the desired product.
The molecular structure of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid can be described as follows:
This structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.
(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid can participate in several types of chemical reactions:
Common reagents used include:
The mechanism of action for (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid involves its interaction with specific biological targets, potentially including enzymes or receptors. The presence of both the pyrazole ring and the acrylic acid moiety allows for versatile binding interactions:
The applications of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid span various scientific fields:
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: 14680-51-4